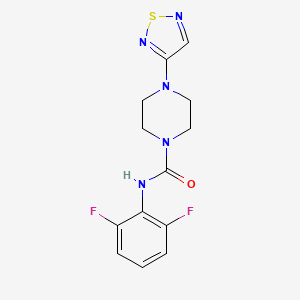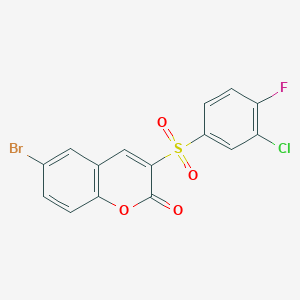
methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorine atom, and the addition of the carbamoyl and ester groups. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or other cyclization methods.
Fluorination: Introduction of the fluorine atom can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carbamoylation and Esterification: The carbamoyl group can be introduced using isocyanates or carbamoyl chlorides, while esterification can be achieved through reactions with methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinolines.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carbamoyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 7-chloro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-bromo-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-iodo-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The presence of the fluorine atom in methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts
特性
IUPAC Name |
methyl 7-fluoro-1-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,9-20)18-14(21)13-12-8-11(17)5-4-10(12)6-7-19(13)15(22)23-3/h4-5,8,13,20H,6-7,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGIUIJBXSFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1C2=C(CCN1C(=O)OC)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2376822.png)
![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)
![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)

![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate](/img/structure/B2376838.png)
![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)

